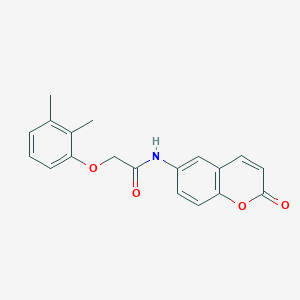
Palasonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione can be achieved through several methods. One common approach involves the Diels-Alder reaction between furan and maleic anhydride, followed by hydrogenation and epoxidation steps . The reaction conditions typically involve the use of a catalyst such as palladium on carbon for the hydrogenation step and a peracid for the epoxidation step.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as blister beetles, followed by purification processes. The extraction process includes solvent extraction and chromatographic techniques to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for studying protein phosphatases.
Industry: It is used in the formulation of certain pharmaceuticals and as a pesticide.
Wirkmechanismus
The mechanism of action of hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione involves the inhibition of protein phosphatase 2A (PP2A), a key enzyme in cellular signaling pathways. By inhibiting PP2A, the compound disrupts various cellular processes, leading to apoptosis in cancer cells . The molecular targets and pathways involved include the calcium/PKC-regulated endoplasmic reticulum stress pathway .
Vergleich Mit ähnlichen Verbindungen
Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione can be compared with other similar compounds, such as:
Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione: This compound has similar structural features but differs in its methylation pattern.
Hexahydro-4,7-epoxyisobenzofuran-1,3-dione: Lacks the methyl group at the 3a position, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
127380-62-5 |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
(1S,2R,6S,7R)-2-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C9H10O4/c1-9-5-3-2-4(12-5)6(9)7(10)13-8(9)11/h4-6H,2-3H2,1H3/t4-,5+,6+,9+/m1/s1 |
InChI-Schlüssel |
RJXMWQSSXZMNIT-OLHMAJIHSA-N |
SMILES |
CC12C3CCC(C1C(=O)OC2=O)O3 |
Isomerische SMILES |
C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)OC2=O)O3 |
Kanonische SMILES |
CC12C3CCC(C1C(=O)OC2=O)O3 |
Synonyme |
palasonin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















